molecular formula C16H16FN3O2S B2966990 N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946372-31-2

N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2966990
CAS RN: 946372-31-2
M. Wt: 333.38
InChI Key: YGTCPGNORSBLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C16H16FN3O2S and its molecular weight is 333.38. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Activity

Research has identified the potential of N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide derivatives as cytotoxic agents against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting their potential in cancer therapy (Ghorab et al., 2015).

Anticancer and Antimicrobial Potential

These compounds have also been explored for their anticancer and antimicrobial potential. A study on N-aryl(benzyl,hetaryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides revealed their effectiveness against various microbial strains and some showed high growth inhibition rates against melanoma cell lines, underscoring their dual potential in treating both infectious diseases and cancer (Antypenko et al., 2016).

Synthesis of Novel Derivatives

Furthermore, the structural versatility of N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide facilitates the synthesis of novel derivatives with enhanced biological activities. These derivatives have been synthesized and evaluated for their antibacterial and anticancer properties, showcasing the compound's role as a key intermediate in the development of new therapeutic agents (Geesi et al., 2020).

Potential as EGFR/HER2 Inhibitors

Some derivatives have been discovered as dual inhibitors of EGFR/HER2 enzymes, showing high activity towards lung cancer cell lines and indicating their importance in targeted cancer therapies (Alsaid et al., 2017).

Antiviral Activities

Moreover, novel 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized and evaluated for antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus, highlighting the compound's potential in the development of antiviral medications (Selvam et al., 2007).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S/c17-11-6-2-4-8-13(11)18-14(21)9-23-15-10-5-1-3-7-12(10)19-16(22)20-15/h2,4,6,8H,1,3,5,7,9H2,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTCPGNORSBLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.